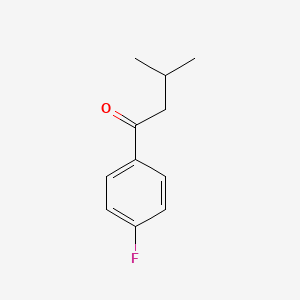

1-(4-Fluorophenyl)-3-methylbutan-1-one

概要

説明

1-(4-Fluorophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of aryl ketones It features a fluorophenyl group attached to a butanone backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylbutan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable methyl ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-fluorobenzaldehyde reacts with acetone in the presence of a base like sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of this compound on a large scale.

化学反応の分析

Types of Reactions: 1-(4-Fluorophenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

Oxidation: 4-Fluorobenzoic acid.

Reduction: 1-(4-Fluorophenyl)-3-methylbutanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Fluorophenyl)-3-methylbutan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-(4-Fluorophenyl)-3-methylbutan-1-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved can vary based on the specific application and context in which the compound is used.

類似化合物との比較

- 1-(4-Fluorophenyl)-2-methylpropan-1-one

- 1-(4-Fluorophenyl)-3-methylpentan-1-one

- 1-(4-Fluorophenyl)-3-methylhexan-1-one

Comparison: 1-(4-Fluorophenyl)-3-methylbutan-1-one is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity patterns.

生物活性

1-(4-Fluorophenyl)-3-methylbutan-1-one, an aryl ketone with the molecular formula C₁₁H₁₃FO, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group attached to a 3-methylbutan-1-one backbone. Its molecular weight is 180.22 g/mol, and it is characterized by distinct chemical properties that influence its reactivity and interactions with biological systems. The structure can be represented as follows:

Synthesis Methods

This compound can be synthesized through various methods, including:

- Acylation Reactions : Utilizing acyl chlorides in the presence of Lewis acids.

- Condensation Reactions : Involving the reaction of appropriate aldehydes and ketones under acidic or basic conditions.

Biological Activity

The biological activity of this compound has been explored in several studies. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aryl ketones can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary studies have suggested potential antitumor activity against human cancer cell lines. For example, a compound with structural similarities was found to induce apoptosis in HepG2 (liver cancer) cells by disrupting mitochondrial function and activating caspases . The inhibition rates for various cancer cell lines were reported as follows:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that further exploration of this compound could reveal similar antitumor properties.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways that regulate cell proliferation and apoptosis.

Comparative Studies

Comparative analysis with structurally related compounds reveals differences in biological activity based on slight variations in structure. For instance:

| Compound Name | Unique Features |

|---|---|

| 1-(4-Fluorophenyl)-2-methylpropan-1-one | Different methyl positioning affects reactivity. |

| 1-(4-Fluorophenyl)-3-methylpentan-1-one | Longer carbon chain may alter physical properties. |

These comparisons highlight the significance of structural configuration in determining biological activity.

Case Studies

Recent case studies have focused on the application of similar aryl ketones in medicinal chemistry, showcasing their potential as therapeutic agents against resistant bacterial strains and various cancers . These studies emphasize the need for continued research into the biological activities of compounds like this compound.

Q & A

Q. Basic: What are the recommended synthetic routes and purification strategies for 1-(4-Fluorophenyl)-3-methylbutan-1-one in academic settings?

Answer:

The compound can be synthesized via Friedel-Crafts acylation using 4-fluorobenzene and 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ketone product. Recrystallization from ethanol or methanol enhances purity. Analytical techniques like TLC and GC-MS should confirm reaction progress and purity .

Q. Basic: How should researchers safely handle and store this compound based on available safety data?

Answer:

While specific GHS classifications for this compound are not fully documented, analogous aryl ketones suggest avoiding inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for structurally similar compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) for hazard mitigation .

Q. Advanced: What crystallographic tools and methodologies are optimal for resolving structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended. For high-resolution data, ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters. If twinning or disorder is observed, SHELXD/SHELXE pipelines enable robust phase determination. Compare bond lengths/angles with DFT-optimized structures to validate experimental data .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

Modify the fluorophenyl ring (e.g., substituent position, halogen replacement) or the methylbutanone chain (branching, stereochemistry). Assess pharmacological activity using in vitro assays (e.g., enzyme inhibition, receptor binding). Reference structurally related compounds like 1-(4-fluorophenyl)piperazine derivatives or azetidinones (e.g., ezetimibe analogs) to infer bioactivity trends .

Q. Advanced: What analytical methods are effective for detecting and quantifying impurities in this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using Chromolith® RP-18e columns resolves impurities like unreacted precursors or oxidation byproducts. For trace analysis, LC-MS (ESI+ mode) identifies low-abundance contaminants. Calibration curves (e.g., 1-(2,4-dihydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one) ensure quantification accuracy .

Q. Advanced: How can computational methods enhance understanding of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to assess reactivity. Docking studies (AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets). Validate computational models against experimental spectroscopic data (e.g., IR carbonyl stretching frequencies) .

Q. Advanced: How should researchers resolve contradictions between NMR and crystallographic data for this compound?

Answer:

Discrepancies in conformation (e.g., keto-enol tautomerism) require multi-technique validation. Use dynamic NMR to detect tautomeric equilibria in solution, while SC-XRD confirms solid-state geometry. For steric clashes in crystallographic models, refine using SHELXL’s restraints for bond distances/angles. Cross-validate with vibrational spectroscopy (FT-IR) for functional group consistency .

Q. Advanced: What strategies are recommended for assessing this compound’s pharmacological potential?

Answer:

Screen against target libraries (e.g., kinase or GPCR panels) using fluorescence polarization or SPR. For CNS applications, evaluate blood-brain barrier permeability via PAMPA assays. Reference analogs like 1-(4-fluorophenyl)piperazine derivatives (e.g., paroxetine intermediates) for serotoninergic activity insights. Toxicity profiling using hepatocyte viability assays is critical .

特性

IUPAC Name |

1-(4-fluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDJZEHLHFCHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282743 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-43-6 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。